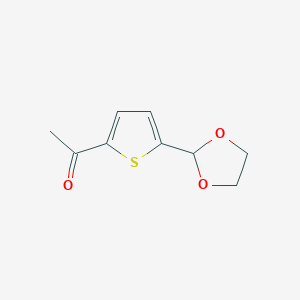

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone, also known as 5-DTMK, is a compound of interest in the field of organic chemistry. It is a cyclic ketone that has a wide range of applications, from being used in natural product synthesis to being used as a pharmaceutical intermediate. 5-DTMK is a versatile compound that is synthesized in various ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all worth exploring.

Applications De Recherche Scientifique

Wittig Olefination Reagent

This compound can be used as a reagent for Wittig olefinations, which is a method used to form double bonds (olefins) by reacting phosphonium ylides with aldehydes or ketones. The introduction of a 1,3-dioxolane moiety can be particularly useful in this reaction .

Fluorescent Probe Synthesis

It may be applied in the synthesis of fluorescent probes for the detection of biological molecules. For example, it could be used to prepare a ratiometric fluorescent probe that can specifically detect cysteine over other amino acids like homocysteine and glutathione .

Microwave-Assisted Synthesis

The compound could be involved in microwave-assisted synthetic processes. This technique can enhance reaction rates and yields, and it’s possible that “5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone” could be used in such reactions .

Stereoselective Formation of Substituted 1,3-Dioxolanes

It might be used in reactions that achieve stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly involving alkene, carboxylic acid, and silyl enol ether. This process typically proceeds via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate .

Orientations Futures

Propriétés

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-6(10)7-2-3-8(13-7)9-11-4-5-12-9/h2-3,9H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIHVGSSTHOJLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641871 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773097-36-2 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.